Lithium iodate

Nonlinear Optics Second-Harmonic Generation Frequency Conversion

Lithium iodate (LiIO₃) is a hexagonal, negative uniaxial crystal (point group belonging to the iodate family of nonlinear optical (NLO) materials. It is most commonly utilized in its α-phase, which is stable at room temperature.

Molecular Formula LiIO3
ILiO3
Molecular Weight 181.9 g/mol
CAS No. 13765-03-2
Cat. No. B081049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium iodate
CAS13765-03-2
Molecular FormulaLiIO3
ILiO3
Molecular Weight181.9 g/mol
Structural Identifiers
SMILES[Li+].[O-]I(=O)=O
InChIInChI=1S/HIO3.Li/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1
InChIKeyFZAXZVHFYFGNBX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Iodate (LiIO₃, CAS 13765-03-2) for Nonlinear Optical and Piezoelectric Procurement: Core Properties at a Glance


Lithium iodate (LiIO₃) is a hexagonal, negative uniaxial crystal (point group 6) belonging to the iodate family of nonlinear optical (NLO) materials. It is most commonly utilized in its α-phase, which is stable at room temperature [1]. LiIO₃ is distinguished by a combination of a high second-order nonlinear optical coefficient, a wide transparency window spanning approximately 280–4000 nm, and concurrently strong piezoelectric and acousto-optic activity . These multi-functional attributes make it a candidate for frequency conversion (second-harmonic generation, difference-frequency mixing), electro-optic modulation, and ultrasonic transducer applications across the UV–mid-IR spectral range.

Why LiIO₃ Cannot Be Readily Swapped with Other Nonlinear Optical Crystals: Quantitative Selectivity Drivers


Generic substitution among nonlinear optical crystals frequently fails because the performance envelope for frequency conversion, piezoelectric transduction, and environmental resilience is defined by mutually constraining parameters. In the case of LiIO₃, its nonlinear optical coefficient |d₃₁| exceeds that of the standard reference KDP (KH₂PO₄) by a factor of approximately 11×, while its ultraviolet cut-off extends to ~280 nm—roughly 70 nm shorter than LiNbO₃ [1]. Simultaneously, its piezoelectric coupling coefficients (kₜ = 0.51, k₁₅ = 0.60) combined with a low clamped dielectric constant (ε₃₃^S/ε₀ ≅ 6) create a transducer figure-of-merit that cannot be replicated by higher-acousto-optic-figure iodates such as α-HIO₃ [2]. Furthermore, α-LiIO₃ exhibits a counterintuitive “strengthening” response to repeated pulsed laser irradiation at 1.06 μm, whereas LiNbO₃ degrades under the same conditions [3]. Substituting an arbitrary NLO crystal for LiIO₃ therefore risks mismatched phase-matching bandwidth, insufficient UV reach, inadequate piezoelectric sensitivity, or cumulative damage under repetitive Q-switched operation.

Quantitative Differentiation Evidence: LiIO₃ (CAS 13765-03-2) vs. KDP, LiNbO₃, α-HIO₃, and KTA


Nonlinear Optical Coefficient vs. KDP: >10× Advantage in Second-Harmonic Generation Efficiency Metrics

Phase-matched second-harmonic generation (PMSHG) measurements at 1.06 μm yield a ratio |d₃₁(LiIO₃)/d₃₆(KDP)| = 11, directly quantifying the nonlinear coefficient advantage of LiIO₃ over the most widely used standard NLO crystal [1]. Absolute measurements by Eckardt et al. confirm d₃₁(LiIO₃) = −4.1 pm/V versus d₃₆(KDP) = 0.38 pm/V, corresponding to a ~10.8× ratio, with measurement accuracy better than 10% [2].

Nonlinear Optics Second-Harmonic Generation Frequency Conversion

UV Transparency Advantage vs. LiNbO₃: Extended Short-Wavelength Reach for 355-nm Third-Harmonic Generation

LiIO₃ exhibits a short-wavelength transparency cut-off at approximately 280 nm based on vendor-certified transmission spectra, whereas LiNbO₃ (congruent, undoped) typically absorbs below 350 nm [1]. This ~70 nm extension into the near-UV enables LiIO₃ to be deployed for direct third-harmonic generation (THG) of Nd:YAG lasers at 355 nm, which was demonstrated experimentally in a mode-locked configuration, with LiIO₃ described as promising for near-UV generation in cw and quasi-cw regimes [2].

UV Nonlinear Optics Transparency Range Third-Harmonic Generation

Resistance to Cumulative Laser Damage Under Repeated Irradiation vs. LiNbO₃: A Procurement Advantage for High-Repetition-Rate Systems

A direct experimental comparison of the optical strength of α-LiIO₃ and LiNbO₃ crystals under repeated exposure to nanosecond laser pulses at 1.06 μm and 0.53 μm revealed fundamentally divergent behaviors [1]. Increasing defect concentration reduced the optical strength of LiNbO₃ across the entire range of laser energy densities investigated. In contrast, α-LiIO₃ exhibited a tendency toward “strengthening” (increase in optical strength with repeated irradiation), more pronounced at λ = 1.06 μm than at 0.53 μm.

Laser-Induced Damage Optical Strength High-Repetition-Rate Lasers

Piezoelectric Transducer Figure-of-Merit vs. α-HIO₃: Broadband High-Frequency Ultrasonic Capability Through Low Dielectric Constant

Warner et al. (1970) performed a comprehensive determination of the piezoelectric, photoelastic, and acousto-optic properties of single-crystal LiIO₃, directly comparing it with α-HIO₃ [1]. The acousto-optic figure of merit of LiIO₃ was found to be only ~15% of that of α-HIO₃, making LiIO₃ unattractive as an acousto-optic deflector medium. However, LiIO₃ was found to exhibit a rare combination of high piezoelectric coupling (kₜ = 0.51, k₁₅ = 0.60) and low clamped dielectric constants (ε₃₃^S/ε₀ ≅ 6, ε₁₁^S/ε₀ ≅ 8), making it particularly attractive for broadband high-frequency ultrasonic transducer applications.

Piezoelectricity Ultrasonic Transducers Acousto-Optics

Thermal Stability of Phase-Matching Condition vs. Temperature-Sensitive NLO Crystals: <0.3° Drift Over a 236°C Range

Nash et al. (1969) reported that for type-I phase-matched second-harmonic generation in LiIO₃ at a fundamental wavelength λ₁ = 1.0845 μm, the phase-matching angle θ_m = 28.9° changed by less than 0.3° over the temperature range 20–256 °C [1]. This exceptionally low thermal sensitivity of the phase-matching condition minimizes the need for active temperature stabilization, unlike materials such as LiNbO₃, which requires precise temperature control (often ±0.1 °C) to maintain quasi-phase-matching or critical phase-matching in many configurations.

Phase-Matching Stability Thermal Management Frequency Conversion

Absolute d₃₁ Coefficient vs. LiNbO₃ at Visible Wavelengths: ~25% Higher Nonlinearity for CW and Quasi-CW Doubling

Choy & Byer (1976) employed the parametric fluorescence method to establish an absolute scale for second-order nonlinear susceptibilities, obtaining recommended values of d₃₁(LiIO₃) = (7.31 ± 0.62) × 10⁻¹² m/V and d₃₁(LiNbO₃) = (5.82 ± 0.70) × 10⁻¹² m/V at 4880 and 5145 Å [1]. The LiIO₃ coefficient is approximately 25.6% larger than that of LiNbO₃ at these visible wavelengths. At 1.318 μm, the ratio d₃₁(LiNbO₃)/d₃₁(LiIO₃) was measured as 0.870 ± 0.07, confirming consistent superiority of LiIO₃ across a broad spectral range.

Visible-Wavelength SHG CW Laser Doubling Nonlinear Coefficient Calibration

Evidence-Based Procurement Scenarios: Where LiIO₃ (CAS 13765-03-2) Delivers Quantified Advantage


Low-to-Medium-Power Nd:YAG Second-Harmonic Generation (532 nm) and Third-Harmonic Generation (355 nm)

For frequency-doubling or -tripling of Q-switched Nd:YAG lasers operating at average powers below ~10 W (where the >100 MW/cm² damage threshold at 10 ns pulse duration is sufficient), LiIO₃ provides a >10× nonlinear coefficient advantage over KDP and extends the UV reach to 355 nm without requiring a separate crystal. The measured d₃₁ = −4.1 pm/V and transparency to 280 nm [1] enable efficient type-I SHG at 1064 nm and direct THG at 355 nm, as experimentally validated with mode-locked Nd:YAG [2]. The <0.3° phase-matching drift over 20–256 °C [3] eliminates the need for active temperature stabilization in many benchtop and portable configurations.

Mid-Infrared Difference-Frequency Generation (3–5 μm) for Spectroscopic Gas Sensing

LiIO₃ crystals have been successfully employed for tunable difference-frequency generation (DFG) in the 3–5 μm atmospheric transmission window, producing 2-μJ pulses tunable over 3–4 μm with bandwidth supporting 30-fs transform-limited duration . Intracavity DFG configurations have demonstrated tunable IR output from 4.1 to 5.2 μm [1]. When compared with KTA, LiIO₃ delivers comparable mid-IR power at low pump energies (~200 mJ of 532 nm), though KTA's damage threshold (300 ± 30 MW/cm² at 532 nm) is several times higher and should be selected for high-pump-energy systems [2]. For moderate-energy, broadly tunable mid-IR sources, LiIO₃ remains a cost-effective option with a wide phase-matching range extending to ~5.5 μm.

Broadband High-Frequency Ultrasonic Transducers for Non-Destructive Testing and Medical Imaging

The unique combination of high piezoelectric coupling coefficients (kₜ = 0.51, k₁₅ = 0.60) and low clamped dielectric constants (ε₃₃^S/ε₀ ≅ 6, ε₁₁^S/ε₀ ≅ 8) makes LiIO₃ particularly attractive for fabricating broadband, high-frequency ultrasonic transducers operating in the 10–100 MHz range . The low dielectric constant yields a favorable electrical impedance match to standard 50-Ω cabling while the high electromechanical coupling ensures efficient acoustic power generation. This application scenario leverages LiIO₃'s specific piezoelectric advantage over both α-HIO₃ (which has a higher acousto-optic figure of merit but lacks this coupling/dielectric profile) and conventional PZT ceramics (whose dielectric constants are typically >1000, complicating high-frequency impedance matching).

High-Repetition-Rate Kilohertz Q-Switched Laser Harmonic Generation with Extended Crystal Lifetime

In Q-switched Nd:YAG or Nd:YAlG laser systems operating at kilohertz pulse repetition frequencies, the crystal's resistance to cumulative optical damage is a critical procurement criterion. The comparative study by Bogdanova et al. (1988) demonstrated that while LiNbO₃ crystals exhibit monotonically decreasing optical strength with repeated nanosecond-pulse irradiation, α-LiIO₃ shows a “strengthening” tendency (increase in damage threshold) under the same conditions, especially at 1.06 μm . This behavior was corroborated by the successful demonstration of a repetitively Q-switched Nd:YAlG–LiIO₃ harmonic source generating kilohertz-rate 0.532-μm pulses via intracavity SHG [1]. For procurement decisions where mean-time-between-replacement is a key cost driver, LiIO₃'s self-conditioning damage behavior provides a quantifiable reliability advantage.

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